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Compound of Interest

Compound Name: 3,4,6-Trichlorocatechol

Cat. No.: B154911 Get Quote

An In-depth Technical Guide to 3,4,6-
Trichlorocatechol
Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activities of 3,4,6-trichlorocatechol. It is a significant metabolite of

chlorinated aromatic compounds, such as the pesticide 2,4,5-trichlorophenol. This document

includes key physicochemical data, detailed experimental protocols for analysis and synthesis,

and visual diagrams of its metabolic formation and mechanism of toxicity. The information is

intended to support research and development activities related to toxicology, environmental

science, and drug discovery.

Chemical Structure and Identification
3,4,6-Trichlorocatechol, a member of the trichlorocatechol class, is an aromatic compound

characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 2 (a

catechol structure) and three chlorine atoms at positions 3, 4, and 6.

Table 1: Chemical Identifiers for 3,4,6-Trichlorocatechol
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Identifier Value Reference

IUPAC Name
3,4,6-trichlorobenzene-1,2-
diol

[1][2]

Synonyms

3,4,6-Trichloro-1,2-

benzenediol, 3,4,6-

Trichloropyrocatechol

[1]

CAS Number 32139-72-3 [1][3]

Molecular Formula C₆H₃Cl₃O₂ [3][4]

Molecular Weight 213.45 g/mol [3]

Canonical SMILES
C1=C(C(=C(C(=C1Cl)Cl)O)O)

Cl
[4]

InChI
InChI=1S/C6H3Cl3O2/c7-2-1-

3(8)5(10)6(11)4(2)9/h1,10-11H
[1][2]

| InChIKey | LZHZRJKVYOHNTJ-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties
Experimental physicochemical data for 3,4,6-trichlorocatechol are not readily available in the

reviewed literature. However, data for related chlorinated phenols and catechols are presented

below for context and comparison. The properties of these compounds are heavily influenced

by the number and position of chlorine substituents. Generally, increasing chlorination is

associated with increased toxicity.[5]

Table 2: Physicochemical Properties of 3,4,6-Trichlorocatechol and Related Compounds
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Property
3,4,6-
Trichlorocatec
hol

3,4,5-
Trichlorophen
ol

2,4,6-
Trichlorophen
ol

Tetrachlorocat
echol

Molecular

Weight ( g/mol )
213.45 197.45[6] 197.45[7] 247.9[8]

Melting Point

(°C)

Data not

available
101[6] 69[7]

Data not

available

Boiling Point (°C)
Data not

available

275-277 at 746

mmHg[6]
246[7]

Data not

available

Water Solubility
Data not

available

Data not

available

0.800 g/L at

25°C[7]

Data not

available

log Kow

(Octanol-Water

Partition)

3.5 (Predicted)[4] 4.01[6] 3.69[7]
Data not

available

| pKa | Data not available | 7.84[6] | 6.23 at 25°C[7] | Data not available |

Biological Activity and Toxicology
Metabolic Formation
3,4,6-Trichlorocatechol is a known metabolite of the industrial pollutant 2,4,5-trichlorophenol.

[9] The metabolic conversion is a critical step in the bioactivation of the parent compound,

leading to a more reactive and potentially more toxic intermediate. This hydroxylation is a

common detoxification pathway for phenols, though in this case, it leads to a product with

significant biological activity.

Metabolic Pathway

2,4,5-Trichlorophenol 3,4,6-Trichlorocatechol

Hydroxylation
(e.g., Cytochrome P450)
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Click to download full resolution via product page

Caption: Metabolic conversion of 2,4,5-Trichlorophenol to 3,4,6-Trichlorocatechol.

Mechanism of Toxicity: DNA Damage
Catechol derivatives are known to induce DNA damage.[10] The toxicity of 3,4,6-
trichlorocatechol is linked to its ability to undergo redox cycling, particularly in the presence of

transition metal ions like copper (Cu²⁺) or iron (Fe³⁺). This process generates a semiquinone

radical and reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydroxyl radicals

(•OH). These highly reactive species can lead to oxidative stress, causing DNA strand breaks

and the formation of adducts like 8-hydroxyguanine (8-OHG), a marker of oxidative DNA

damage.[10][11]

Redox Cycling and DNA Damage
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Caption: Proposed mechanism of 3,4,6-trichlorocatechol-induced DNA damage via redox

cycling.

Experimental Protocols
Protocol for Synthesis (Proposed)
A specific, detailed experimental protocol for the synthesis of 3,4,6-trichlorocatechol is not

readily available in the reviewed literature. A plausible route would involve the direct

chlorination of catechol or the hydroxylation of 1,2,4-trichlorobenzene. The following is a

representative protocol for the chlorination of a phenolic compound, which can be adapted.

Objective: To synthesize 3,4,6-trichlorocatechol via chlorination of a suitable precursor.

Materials:

1,2-dihydroxybenzene (Catechol) or a partially chlorinated catechol.

Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), chlorine gas).

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride).

Catalyst (optional, e.g., AlCl₃, FeCl₃).

Sodium bicarbonate solution (saturated).

Anhydrous magnesium sulfate (MgSO₄).

Silica gel for column chromatography.

Solvents for chromatography (e.g., hexane, ethyl acetate).

Procedure:

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel,

and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the catechol precursor

in the anhydrous solvent.
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Chlorination: Cool the solution in an ice bath (0°C). Slowly add the chlorinating agent (e.g.,

3-4 equivalents of sulfuryl chloride) dropwise over 1-2 hours with continuous stirring. If a

catalyst is used, it should be added prior to the chlorinating agent.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Workup: Once the reaction is complete, quench it by slowly adding a saturated sodium

bicarbonate solution until effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer. Wash the

organic layer sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexane as the eluent, to isolate 3,4,6-trichlorocatechol.

Characterization: Confirm the structure and purity of the final product using NMR

spectroscopy, mass spectrometry, and IR spectroscopy.

Protocol for Trace Analysis in Water by GC-MS/MS
This protocol is adapted from a validated method for the analysis of various chlorophenolic

compounds in water.[12]

Objective: To detect and quantify 3,4,6-trichlorocatechol in a water sample using Gas

Chromatography-Tandem Mass Spectrometry (GC-MS/MS) after derivatization.

Materials:

Water sample (e.g., 800 mL).

Internal standards (e.g., ¹³C-labeled chlorophenolics).

Potassium carbonate (K₂CO₃) buffer.
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Acetic anhydride (for derivatization).

Hexane (for extraction).

GC-MS/MS system.

Procedure:

Sample Preparation:

Place an 800 mL aliquot of the water sample into a 1 L amber bottle.

Spike the sample with an appropriate amount of labeled internal standard solution.

Derivatization and Extraction:

Add 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride to the sample bottle. This

converts the polar catechol to a less polar, more volatile acetate ester.

Add 100 mL of hexane to the bottle.

Place the bottle on a mechanical roller and mix overnight (at least 16 hours) for extraction.

Allow the aqueous and organic layers to separate for approximately 5 minutes.

Carefully collect the top organic (hexane) layer.

Perform a second extraction by adding another 50 mL of hexane to the aqueous layer and

rolling for 1 hour. Collect the organic layer and combine it with the first extract.

Concentration:

Concentrate the combined organic layers using a suitable evaporator (e.g., Rocket

Evaporator) and adjust the final volume to 25 mL.

Add a recovery standard to the final extract.

GC-MS/MS Analysis:
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Transfer the final sample to an autosampler vial.

Inject an aliquot (e.g., 1 µL) into the GC-MS/MS system.

GC Conditions (Representative):

Column: HP-5ms (or equivalent)

Injector Temperature: 250°C

Oven Program: Start at 40°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

Carrier Gas: Helium.

MS/MS Conditions (Representative):

Ionization Mode: Electron Ionization (EI).

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion

transitions for 3,4,6-trichloro-diacetoxybenzene would need to be determined.

Quantification:

Create a calibration curve using standards prepared in a similar matrix.

Quantify the concentration of 3,4,6-trichlorocatechol in the sample by comparing its peak

area relative to the internal standard against the calibration curve.
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GC-MS/MS Analytical Workflow

1. Water Sample (800 mL)
+ Internal Standard

2. Derivatization
(Acetic Anhydride, K₂CO₃)

3. Liquid-Liquid Extraction
(Hexane)

4. Concentration
+ Recovery Standard

5. GC-MS/MS Analysis

6. Quantification
(vs. Calibration Curve)

Click to download full resolution via product page

Caption: Workflow for the trace analysis of 3,4,6-trichlorocatechol in water.

Summary and Conclusion
3,4,6-Trichlorocatechol is a biologically significant metabolite of chlorinated phenols. While

comprehensive experimental data on its intrinsic physicochemical properties are sparse, its

toxicological profile indicates a potential for inducing significant cellular damage through

oxidative stress and DNA damage. The mechanisms involve metabolic activation from

precursor pollutants and subsequent redox cycling. Standard analytical techniques like GC-

MS/MS are suitable for its detection at trace levels in environmental samples. This guide
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provides foundational information and protocols to aid researchers in the study of this

compound and its impact on biological and environmental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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